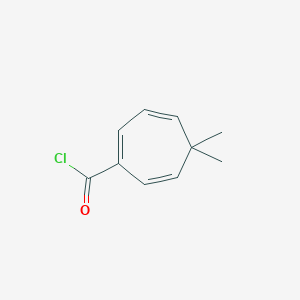
5,5-Dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of cycloheptatriene, a seven-membered ring compound with three double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride typically involves the chlorination of 5,5-dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but lacking the acyl chloride group.
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carboxylic acid: The precursor in the synthesis of the acyl chloride derivative.
Tropylium Ion: A related compound with a positively charged seven-membered ring.
Uniqueness
5,5-Dimethyl-1,3,6-cycloheptatriene-1-carbonyl chloride is unique due to the presence of the acyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
Eigenschaften
CAS-Nummer |
51906-40-2 |
|---|---|
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
5,5-dimethylcyclohepta-1,3,6-triene-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
ISIQTTCAYGEASK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC=C(C=C1)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


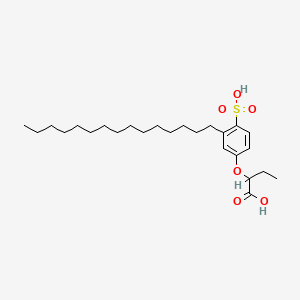
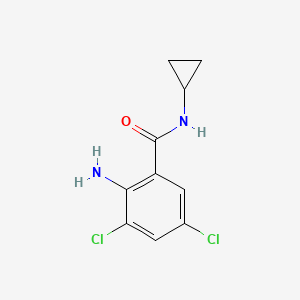

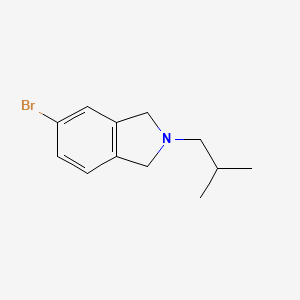
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)
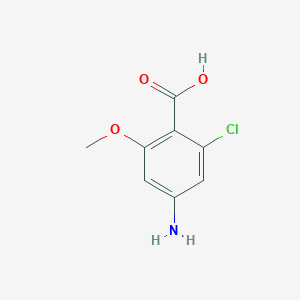
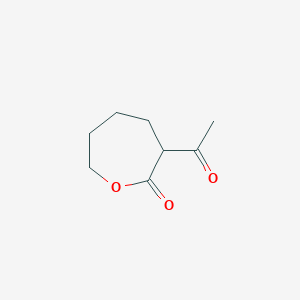
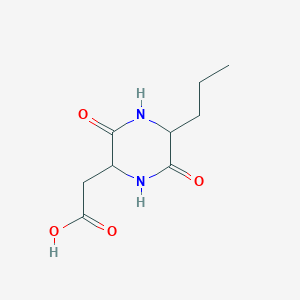
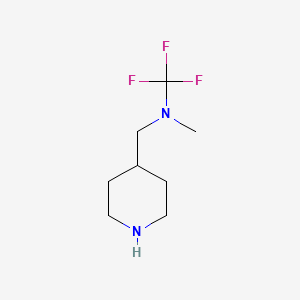



![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
